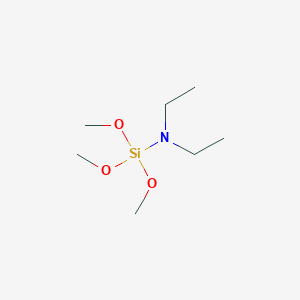
4-(Nonanoyloxy)benzoic acid
Descripción general
Descripción
4-(Nonanoyloxy)benzoic acid , also known as 4-n-Nonyloxybenzoic acid or p-(Nonyloxy)benzoic acid , has the chemical formula C₁₆H₂₄O₃ . It is a compound with a molecular weight of 264.36 g/mol . This acid plays a crucial role in the synthesis of liquid crystals, particularly chiral ferroelectric benzoates. Additionally, it finds application in the preparation of medicinal compounds .
Aplicaciones Científicas De Investigación
Lanthanide Coordination Compounds:
- Subheading: Luminescent Properties
- Content: Research by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds. These compounds were tested for their photophysical properties, influenced by electron-releasing or electron-withdrawing substituents, which affect the electron density of the ligand and consequently the photoluminescence of the Tb(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Bleaching Activators:
- Subheading: Synthesis and Application in Bleaching
- Content: Zhao-jing (2011) focused on the synthesis of 4-nonanoyloxybenzoic acid as a bleaching activator. This research included optimization of reaction conditions and characterization of the product. The synthesized acid showed potential application in bleaching processes (Li Zhao-jing, 2011).
Polymer Modification:
- Subheading: Enhancing Polymer Properties
- Content: Gorodov et al. (2018) investigated the modification of polydimethylsiloxanes with benzoic acid fragments, revealing that incorporating benzoic acid leads to changes in the thermal and rheological properties of the polymers. This modification results in a shift in the glass-transition temperature and impacts the crystallization behavior of the copolymers (Gorodov, Tikhonov, Buzin, Vasil’ev, Milenin, Shragin, Papkov, & Muzafarov, 2018).
Liquid Crystalline Properties:
- Subheading: Molecular Orientation and Stability
- Content: Kato et al. (1993) conducted a study on liquid-crystalline benzoic acid derivatives, examining their molecular orientation and the stability of hydrogen-bonded dimers. This research provides insight into the behavior of these compounds in different phases, influencing their potential applications in liquid crystal technology (Takashi Kato, Chihiro Jin, F. Kaneuchi, & T. Uryu, 1993).
Propiedades
IUPAC Name |
4-nonanoyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-8-15(17)20-14-11-9-13(10-12-14)16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXVXVYQAUIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393685 | |
| Record name | Benzoic acid, 4-[(1-oxononyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Nonanoyloxy)benzoic acid | |
CAS RN |
35179-36-3 | |
| Record name | Benzoic acid, 4-[(1-oxononyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



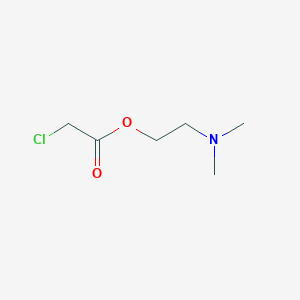
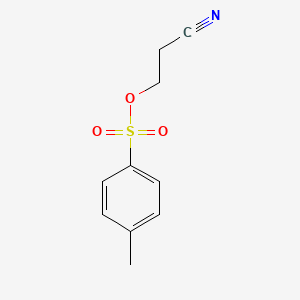
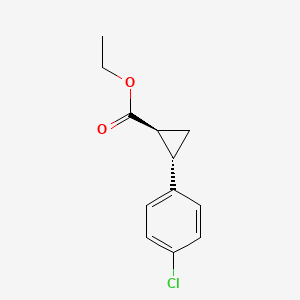
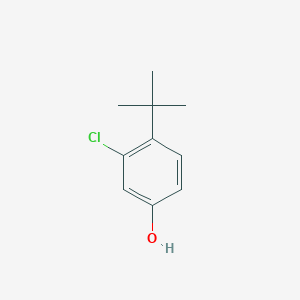
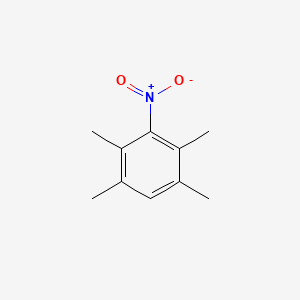



![4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid](/img/structure/B3051569.png)
